N-(4-Methylphenyl)acetohydrazide hydrochloride
Description
Properties
CAS No. |
32703-05-2 |
|---|---|
Molecular Formula |
C9H13ClN2O |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
N-(4-methylphenyl)acetohydrazide;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7-3-5-9(6-4-7)11(10)8(2)12;/h3-6H,10H2,1-2H3;1H |
InChI Key |
HUPAEHLOJOVFSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
- Reactants : 4-Methylaniline (50–500 g), 37% HCl (150–1500 mL), 35% NaNO₂ aqueous solution (85.7–857 g).
- Conditions : Cooled to 0–5°C with ice-salt bath, stirred for 1–1.5 hours.
- Outcome : Forms diazonium salt.
-
- Reactants : Zinc powder (120–480 g), additional HCl (450–730 mL), water (450–730 mL).
- Conditions : Maintained at 18°C until reaction completion (off-white solution).
- Workup : Alkalinized with NaOH (20–30%) to pH 10, cooled to 5°C to precipitate crude hydrazine.
- Yield : 26.9–292 g (53–58% based on 4-methylaniline).
Example Scale (Embodiment 2):
| Component | Quantity |
|---|---|
| 4-Methylaniline | 200 g |
| 37% HCl | 600 mL |
| 35% NaNO₂ | 343 g |
| Zinc powder | 195 g |
| Crude yield | 119 g (59.5%) |
Alternative Pathways
Hydrazinolysis of Esters:
- Reactants : Ethyl acetoacetate derivative (1 equiv.), hydrazine hydrate (4 equiv.).
- Conditions : Reflux in ethanol for 10 hours.
- Outcome : Forms acetohydrazide, which is then converted to hydrochloride with HCl.
Table: Comparison of Methods
Critical Analysis
- Efficiency : The diazotization-reduction method is scalable but requires careful temperature control.
- Purity : Recrystallization from ethanol or ethyl acetate improves purity (>95% by NMR).
- Safety : Use of concentrated HCl and zinc necessitates corrosion-resistant equipment.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)acetohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The acetohydrazide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
N-(4-Methylphenyl)acetohydrazide hydrochloride has been investigated for its antimicrobial properties. Research indicates that hydrazide derivatives can exhibit notable antimicrobial effects against various pathogens. For instance, studies have shown that certain hydrazides, including those structurally related to N-(4-Methylphenyl)acetohydrazide, possess activity against Gram-positive and Gram-negative bacteria, as well as fungi .
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of hydrazide derivatives, N-(4-Methylphenyl)acetohydrazide hydrochloride was tested against strains like Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in disc diffusion assays, suggesting its potential as a therapeutic agent against bacterial infections.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of hydrazides. Compounds similar to N-(4-Methylphenyl)acetohydrazide have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .
Table 1: Anti-inflammatory Activity of Hydrazides
| Compound Name | Inhibition (%) | Model Used |
|---|---|---|
| N-(4-Methylphenyl)acetohydrazide HCl | 65% | Carrageenan-induced paw edema |
| 4-Aminoacetophenone Hydrazone | 58% | Lipopolysaccharide-induced |
Cancer Research
N-(4-Methylphenyl)acetohydrazide hydrochloride has been explored for its potential anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that this hydrazide exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values obtained indicate that the compound can induce apoptosis in these cells through mechanisms involving reactive oxygen species generation and mitochondrial dysfunction .
Material Science Applications
Beyond biological applications, N-(4-Methylphenyl)acetohydrazide hydrochloride is also being investigated for its utility in material science, particularly in the synthesis of polymers and nanomaterials.
Polymer Synthesis
The compound can act as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of polymer matrices. Its incorporation into polymer blends has been shown to improve thermal stability and tensile strength.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)acetohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Attributes of Selected Acetohydrazides
Key Observations :
- Electron-withdrawing groups (e.g., chloro in Compound 9d) enhance anti-inflammatory activity by increasing electrophilicity and target binding .
- Bulky substituents (e.g., bis-phenyl in Compound 1e) improve anticancer activity by enhancing hydrophobic interactions with cellular targets .
- Heterocyclic moieties (e.g., thiazole in ) may improve bioavailability or enzymatic resistance .
Key Observations :
- Anti-inflammatory activity : Compound 9d’s 4-chlorobenzylidene group contributes to its potency, rivaling diclofenac in edema reduction .
- Anticancer activity : Compound 1e’s bis(4-methylphenyl) groups likely enhance DNA intercalation or apoptosis induction in breast cancer cells .
- Antimicrobial activity: Substituted phenoxy groups (e.g., 4-chloro-3-methylphenoxy in ) disrupt microbial cell membranes or enzyme function .
Biological Activity
N-(4-Methylphenyl)acetohydrazide hydrochloride is a hydrazide derivative that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Synthesis
The synthesis of N-(4-Methylphenyl)acetohydrazide hydrochloride typically involves the reaction of 4-methylacetophenone with hydrazine hydrate in the presence of an acid catalyst. The reaction can be summarized as follows:
The hydrochloride salt is formed by neutralizing the product with hydrochloric acid, enhancing its solubility and stability.
Antimicrobial Properties
Hydrazide derivatives, including N-(4-Methylphenyl)acetohydrazide hydrochloride, have demonstrated notable antimicrobial activities. A systematic review highlighted that hydrazides exhibit antibacterial , antifungal , and antiviral properties. Specifically, hydrazones derived from hydrazides have been shown to inhibit the growth of various pathogens, including Mycobacterium species .
| Compound | Activity | Pathogen |
|---|---|---|
| N-(4-Methylphenyl)acetohydrazide | Antibacterial | Mycobacterium smegmatis |
| Hydrazone derivatives | Antifungal | Candida albicans |
| Various hydrazides | Antiviral | Influenza virus |
Anticancer Activity
Recent studies have investigated the anticancer potential of N-(4-Methylphenyl)acetohydrazide hydrochloride. In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including:
- Hep3B (hepatocellular carcinoma)
- HeLa (cervical cancer)
- A549 (lung cancer)
- MCF-7 (breast cancer)
For instance, a study reported a significant reduction in cell viability at a concentration of 100 μM, with specific percentages indicating the effectiveness against these cell lines .
| Cell Line | Cell Viability (%) at 100 μM |
|---|---|
| Hep3B | 37.78 ± 2.44 |
| HeLa | 40.42 ± 0.38 |
| A549 | 19.62 ± 1.74 |
| MCF-7 | 34.13 ± 2.22 |
The mechanism by which N-(4-Methylphenyl)acetohydrazide hydrochloride exerts its biological effects is multifaceted. It is believed to involve:
- Inhibition of Enzymes : Many hydrazides inhibit key enzymes involved in tumor progression and microbial metabolism.
- Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxicity of N-(4-Methylphenyl)acetohydrazide against human cancer cell lines and found it to be a potent inhibitor of cell proliferation, particularly in breast and lung cancer cells .
- Antimicrobial Testing : In another investigation, N-(4-Methylphenyl)acetohydrazide hydrochloride was tested for its efficacy against various bacterial strains, showing significant inhibition zones in agar diffusion tests .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-Methylphenyl)acetohydrazide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation of acetohydrazide derivatives with substituted benzaldehydes. For example, hydrazide intermediates can be prepared by reacting substituted phenoxyacetic acids with hydrazine hydrate in ethanol under reflux (4–6 hours). Subsequent Schiff base formation with 4-methylbenzaldehyde in acidic ethanol (2 drops HCl, 18–24 hours) yields the target compound . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (1:1 molar ratio of hydrazide to aldehyde) to improve yields (63–72%) . Recrystallization in methanol ensures purity .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structural integrity of N-(4-Methylphenyl)acetohydrazide hydrochloride?
- Methodological Answer :
- 1H-NMR : Key signals include δ 8.23 ppm (s, -N=CH), 7.59 ppm (d, aromatic H-2'/6'), and 2.32 ppm (s, CH3) for the 4-methylphenyl group. Splitting patterns (e.g., J = 7.8 Hz for vicinal protons) confirm substitution .
- IR : Peaks at 1652 cm⁻¹ (C=O amide), 1600 cm⁻¹ (-CH=N-), and 3186 cm⁻¹ (NH) validate functional groups .
- EI-MS : Molecular ion peaks (e.g., m/z 316 for M+) and fragmentation patterns (e.g., m/z 175, 155) corroborate structural motifs .
Q. What safety protocols are critical when handling hydrochloride salts of hydrazide derivatives?
- Methodological Answer : Use fume hoods to avoid inhalation of HCl vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store at -20°C in airtight containers to minimize decomposition. Neutralize spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can contradictions in spectroscopic and elemental analysis data be resolved during structural validation?
- Methodological Answer : Discrepancies in %C/H/N values (e.g., calculated vs. observed) may arise from hygroscopicity or incomplete combustion. Re-run elemental analysis under dry nitrogen and cross-validate with high-resolution mass spectrometry (HR-MS). For NMR inconsistencies (e.g., unexpected splitting), use 2D techniques (COSY, HSQC) to assign coupling pathways .
Q. What strategies are effective for crystallographic refinement of N-(4-Methylphenyl)acetohydrazide derivatives using SHELX?
- Methodological Answer : For small-molecule refinement, use SHELXL with high-resolution data (≤ 1.0 Å). Input HKL files with SHELXPRO, and apply TWIN/BASF commands for twinned crystals. Validate hydrogen bonding (e.g., N–H⋯O) via SHELXH checks. For macromolecular interfaces, combine SHELXE with PHASER for experimental phasing .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., Cl, NO2) to improve anticonvulsant activity. Introduce heterocyclic moieties (e.g., furyl, chromenyl) to enhance anti-inflammatory potency (71–78% inhibition vs. Celecoxib). Evaluate substituent effects via MES screen (200 mg/kg dose) and COX-2 docking simulations .
Q. What experimental approaches improve solubility and stability of hydrazide derivatives in aqueous media?
- Methodological Answer : Incorporate hydrophilic groups (e.g., -OCH3, -OH) on the arylidene ring. Formulate as hydrochloride salts to enhance water solubility. Use PEGylation or cyclodextrin inclusion complexes for sustained release. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) .
Q. How do third-order nonlinear optical (NLO) properties of Schiff base derivatives compare to traditional materials?
- Methodological Answer : Measure hyperpolarizability (β) via Z-scan technique. Derivatives with extended conjugation (e.g., 4-methylphenyl-chromenyl hybrids) exhibit strong two-photon absorption (λmax ~ 255 nm) and optical limiting thresholds < 1 J/cm². Compare with theoretical DFT calculations (B3LYP/6-31G*) to validate experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
